2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyridazine derivatives, reduced alcohol derivatives, and various substituted pyridazine compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Similar structure but lacks the methyl group.
2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Similar structure but with the chlorine atom at a different position on the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group at specific positions on the pyridazine ring can result in distinct properties compared to similar compounds.
Properties
Molecular Formula |
C12H9ClN2O3 |
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Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-5-10(12(17)18)11(16)15(14-7)9-4-2-3-8(13)6-9/h2-6H,1H3,(H,17,18) |
InChI Key |
JKTLYVSWZDXDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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